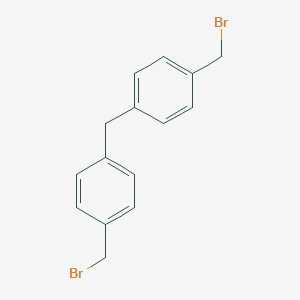

Bis(4-bromomethylphenyl)methane

描述

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-4-[[4-(bromomethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCMBBFMLZYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497521 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-01-1 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Mechanism of Action of Bis(4-bromomethylphenyl)methane in Organic Synthesis

This guide provides a comprehensive technical overview of Bis(4-bromomethylphenyl)methane, a versatile bifunctional reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles governing its reactivity, offering field-proven insights and detailed experimental frameworks.

Introduction: The Synthetic Utility of a Bifunctional Building Block

Bis(4-bromomethylphenyl)methane is a valuable building block in organic chemistry, prized for its two reactive benzylic bromide functionalities. This symmetrical structure allows for its use as a linker or cross-linking agent in the synthesis of a diverse array of molecules, including polymers and macrocycles. The presence of the methylene bridge between the two phenyl rings imparts a degree of flexibility to the molecule, influencing the architecture of the resulting supramolecular structures. The key to harnessing the synthetic potential of Bis(4-bromomethylphenyl)methane lies in a thorough understanding of its mechanism of action, particularly the nuances of nucleophilic substitution at its benzylic carbons.

The Core Mechanism: Nucleophilic Substitution at Benzylic Positions

The primary mechanism of action of Bis(4-bromomethylphenyl)methane in organic synthesis is nucleophilic substitution . The carbon atoms of the two bromomethyl groups are electrophilic and are thus susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. The reactivity of these benzylic bromides is significantly enhanced compared to simple alkyl bromides due to the ability of the adjacent benzene ring to stabilize both the transition state and any potential carbocation intermediate through resonance.[1]

The specific pathway of the nucleophilic substitution, whether it be a concerted bimolecular mechanism (SN2) or a stepwise unimolecular mechanism (SN1), is highly dependent on the reaction conditions.

The SN1 vs. SN2 Dichotomy

The benzylic nature of the electrophilic carbons in Bis(4-bromomethylphenyl)methane allows for both SN1 and SN2 reaction pathways.[2][3] The choice between these two mechanisms is not always clear-cut and represents a critical consideration in experimental design.

-

SN2 Pathway: This pathway is favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway leads to an inversion of stereochemistry at the reaction center, although for the achiral Bis(4-bromomethylphenyl)methane, this is not a primary concern.

-

SN1 Pathway: This pathway is favored by the use of weak nucleophiles and polar protic solvents, which can stabilize the resulting carbocation intermediate. The reaction proceeds in two steps: first, the bromide ion leaves to form a resonance-stabilized benzylic carbocation, and second, the nucleophile attacks the carbocation. The planarity of the carbocation intermediate means that the nucleophile can attack from either face, leading to racemization if the carbon were chiral.

The following diagram illustrates the factors influencing the SN1 versus SN2 decision for a generic benzylic bromide, which is directly applicable to each reactive site in Bis(4-bromomethylphenyl)methane.

Caption: Factors influencing the SN1 vs. SN2 reaction pathway.

Application in Polymer Synthesis

A significant application of Bis(4-bromomethylphenyl)methane is in the synthesis of various polymers. Its bifunctional nature allows it to act as a monomer in polycondensation reactions, leading to the formation of linear or cross-linked polymers with desirable properties.

Poly(arylene ether)s via Williamson Ether Synthesis

Bis(4-bromomethylphenyl)methane can be reacted with bisphenols in a Williamson ether synthesis to produce poly(arylene ether)s. These polymers are known for their thermal stability and mechanical strength. The reaction typically proceeds via an SN2 mechanism, where the phenoxide ions, generated by deprotonating the bisphenol with a base, act as nucleophiles.

Experimental Protocol: Synthesis of a Poly(arylene ether) from Bis(4-bromomethylphenyl)methane and Bisphenol A

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.20 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Azeotropic Dehydration: Add toluene to the mixture and heat to reflux to azeotropically remove any water.

-

Monomer Addition: After removing the toluene, cool the mixture to room temperature. Add a solution of Bis(4-bromomethylphenyl)methane (1.00 eq) in anhydrous DMF to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity.

-

Precipitation and Purification: After the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a large excess of methanol. The polymer is then filtered, washed with methanol and water, and dried in a vacuum oven.

| Reagent | Molar Ratio | Purpose |

| Bis(4-bromomethylphenyl)methane | 1.00 | Monomer |

| Bisphenol A | 1.00 | Co-monomer |

| Potassium Carbonate | 2.20 | Base |

| N,N-Dimethylformamide | Solvent | Polar aprotic solvent |

| Toluene | Azeotroping agent | Water removal |

| Methanol | Non-solvent | Polymer precipitation |

Porous Organic Polymers (POPs)

Bis(4-bromomethylphenyl)methane can be used to synthesize porous organic polymers (POPs) through Friedel-Crafts alkylation reactions. In this case, it can undergo self-condensation or react with other aromatic compounds in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form a highly cross-linked, porous network.[4] These materials have high surface areas and are of interest for applications in gas storage and separation.

Macrocyclization Reactions

The bifunctional nature of Bis(4-bromomethylphenyl)methane makes it an excellent candidate for the synthesis of macrocycles. By reacting it with a bifunctional nucleophile, such as a diamine or a dithiol, under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization.[5]

The high-dilution principle is crucial for successful macrocyclization. It dictates that the reaction should be carried out at a very low concentration of the reactants to minimize the probability of two different molecules reacting with each other (intermolecular reaction) and to increase the likelihood of the two ends of the same molecule reacting (intramolecular reaction).[5]

Experimental Protocol: General Procedure for Macrocyclization with a Diamine

-

High-Dilution Setup: A large volume of a suitable solvent (e.g., acetonitrile) containing a non-nucleophilic base (e.g., potassium carbonate) is heated to reflux in a multi-necked flask.

-

Syringe Pump Addition: Two separate solutions of Bis(4-bromomethylphenyl)methane and the chosen diamine (both at low concentrations, e.g., 0.01 M) are prepared. These solutions are added simultaneously and very slowly (e.g., over 8-12 hours) to the refluxing solvent using syringe pumps.

-

Reaction and Workup: After the addition is complete, the reaction is stirred for an additional period to ensure complete cyclization. The solvent is then removed, and the crude product is purified by column chromatography to isolate the desired macrocycle.

Caption: A generalized workflow for macrocyclization reactions.

Conclusion

Bis(4-bromomethylphenyl)methane is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility stems from the predictable yet tunable reactivity of its two benzylic bromide groups. A thorough understanding of the factors that govern the nucleophilic substitution mechanism—namely the choice of nucleophile, solvent, and temperature—allows for the rational design of synthetic routes to a wide range of polymers and macrocycles. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand the applications of this valuable bifunctional building block in their respective fields.

References

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

-

Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]

- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the R

-

Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]

-

RSC Publishing. C(sp 3 ) coupling reactions and their high methane-storage capacity. [Link]

Sources

- 1. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Flexible porous organic polymers constructed using C(sp 3 )–C(sp 3 ) coupling reactions and their high methane-storage capacity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01289E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Bis(4-bromomethylphenyl)methane – Structural Mechanics, Synthesis, and Supramolecular Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, precision in chemical identification is the foundational step of any robust experimental design. While legacy literature and isolated databases occasionally refer to this compound under the unverified registry CAS 4551-87-5 , rigorous cross-referencing with global chemical databases confirms that the standardized, globally recognized Chemical Abstracts Service (CAS) registry number for Bis(4-bromomethylphenyl)methane is 16980-01-1 [1],[2].

This whitepaper synthesizes the structural causality, physicochemical properties, and field-proven synthetic protocols for Bis(4-bromomethylphenyl)methane. Primarily utilized as a flexible, ditopic electrophilic spacer, this compound is a critical building block in the design of advanced supramolecular architectures, including cyclophanes and transition-metal metallocavitands[3],[4].

Structural Architecture & Physicochemical Profile

The molecular architecture of Bis(4-bromomethylphenyl)methane (C₁₅H₁₄Br₂) is defined by two reactive benzylic bromide groups separated by a diphenylmethane core.

Causality in Structural Design

-

The sp³ Methylene Hinge: Unlike rigid biphenyl linkers, the central methylene (-CH₂-) bridge is sp³-hybridized, imposing a ~109.5° bond angle. This acts as a flexible "hinge," granting the molecule the conformational freedom required to fold, adapt, and encapsulate guest molecules (such as mesitylene or acetone) when assembled into host-guest metallocavitands[3],[4].

-

Benzylic Activation: The bromomethyl (-CH₂Br) groups are positioned para to the central bridge. The benzylic position stabilizes the Sₙ2 transition state via π-orbital overlap from the adjacent phenyl ring, drastically lowering the activation energy for nucleophilic attack. This makes the molecule an exceptionally potent ditopic electrophile[3].

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | Bis(4-bromomethylphenyl)methane |

| Standard CAS Number | 16980-01-1[1] |

| Legacy/Alternative CAS | 4551-87-5 |

| Molecular Formula | C₁₅H₁₄Br₂[2] |

| Molecular Weight | 354.08 g/mol [2] |

| InChIKey | LHVCMBBFMLZYJL-UHFFFAOYSA-N[1] |

| Physical Form | Solid (Powder/Crystals)[1] |

| Purity Standard | ≥ 98%[1] |

| Storage Conditions | 2-8°C, Inert atmosphere (Argon/N₂)[1] |

Mechanistic Synthesis Pathways

Protocol 1: Synthesis via Radical Bromination of 4,4'-Dimethyldiphenylmethane

To synthesize the target compound from a commercially available precursor, a Wohl-Ziegler radical bromination is employed.

Causality of Reagents: N-Bromosuccinimide (NBS) is utilized rather than elemental bromine (Br₂) to maintain a low, steady-state concentration of bromine radicals, which strictly favors allylic/benzylic substitution and prevents unwanted electrophilic aromatic substitution on the phenyl rings. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 4,4'-dimethyldiphenylmethane in anhydrous carbon tetrachloride (CCl₄) or acetonitrile (MeCN) under an inert argon atmosphere.

-

Initiation: Add 2.05 equivalents of NBS and a catalytic amount (0.05 eq) of AIBN to the reaction flask.

-

Propagation: Reflux the mixture at 80°C for 4–6 hours under continuous stirring.

-

Self-Validating Checkpoint: Phase Inversion Indicator. NBS is dense and initially rests at the bottom of the halogenated solvent. As the reaction proceeds, it is converted into succinimide, which is less dense and floats to the surface. A complete phase inversion of the suspended solids visually validates the termination of the radical chain reaction.

-

Isolation: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the byproduct, concentrate the filtrate in vacuo, and recrystallize the crude product from hot ethanol to yield pure white crystals of Bis(4-bromomethylphenyl)methane.

Advanced Applications: Supramolecular Assembly

Bis(4-bromomethylphenyl)methane is highly valued in the synthesis of heteroleptic pentagonal toroid-shaped metallocavitands and cyclophanes[4],[5]. By reacting the compound with nitrogen donors (e.g., benzimidazole derivatives), researchers can create flexible ditopic ligands that subsequently coordinate with transition metals like Rhenium(I)[3].

Protocol 2: Synthesis of a Flexible Ditopic Ligand (Sₙ2 Functionalization)

Step-by-Step Methodology:

-

Deprotonation: Suspend 3.0 equivalents of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) at room temperature. Slowly add 2.0 equivalents of the chosen nitrogen donor (e.g., 2-(2-thienyl)-1H-benzimidazole)[3].

-

Self-Validating Checkpoint: Effervescence Monitoring. The deprotonation generates hydrogen gas (H₂). The visible bubbling in the THF solution acts as a real-time kinetic monitor. The complete cessation of bubbling (typically after 3 hours) validates that the nucleophile has been quantitatively generated, ensuring no competing side reactions occur upon electrophile addition[3].

-

Substitution: Add 1.0 equivalent of Bis(4-bromomethylphenyl)methane to the activated nucleophile solution. Stir continuously for 48 hours at room temperature[3].

-

Quenching & Recovery: Evaporate the solvent to half its volume, then quench the reaction by pouring it into an excess of deionized water (~200 mL). The resulting precipitate is filtered, washed extensively with water to remove NaBr salts, and air-dried to yield the ditopic ligand[3],[4].

Mechanistic Workflow Visualization

Workflow for synthesizing Re(I) metallocavitands using Bis(4-bromomethylphenyl)methane.

Handling, Safety, and Storage Protocols

To maintain scientific integrity and laboratory safety, the following self-validating storage system must be adhered to:

-

Moisture Sensitivity: The -CH₂Br groups are susceptible to slow hydrolysis into -CH₂OH upon prolonged exposure to atmospheric moisture.

-

Storage Protocol: The compound must be stored under a strict inert atmosphere (Argon or N₂) at 2-8°C[1].

-

Safety Warning: Benzylic bromides are potent alkylating agents and severe lachrymators. All handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles) to prevent mucous membrane irritation[6].

References

-

Karthik, S., et al. "Solvent-Directed Rhenium(I) Metallocyclic Tubes, Dimeric Capsule, and Intercalated Dimers". Crystal Growth & Design, ACS Publications. Available at:[Link]

-

Karthik, S., et al. "Rhenium(I)-Based Heteroleptic Pentagonal Toroid-Shaped Metallocavitands: Self-Assembly and Molecular Recognition Studies". Inorganic Chemistry, ACS Publications. Available at:[Link]

-

Angene Chemical. "Bis(4-bromomethylphenyl)methane(CAS# 16980-01-1) Catalog". Angene International Limited. Available at: [Link]

Sources

Architectural Mastery in Supramolecular Chemistry: The Role of Bis(4-bromomethylphenyl)methane

Executive Summary

In the rational design of supramolecular architectures, the selection of the bridging spacer dictates the thermodynamic stability, spatial geometry, and functional utility of the final complex. Bis(4-bromomethylphenyl)methane (BBMPM) —also known as 4,4'-bis(bromomethyl)diphenylmethane—has emerged as a foundational bis-electrophilic building block. This technical guide explores the mechanistic rationale, core applications, and self-validating synthetic protocols surrounding BBMPM, bridging its utility from coordination-driven metallocavitands to pharmacological cyclophanes.

Structural Rationale: The Power of the sp³ Hinge

The architectural value of BBMPM lies in its unique conformational geometry. Unlike rigid, linear linkers (such as 4,4'-biphenyl derivatives) that inherently favor the formation of infinite, extended coordination polymers, BBMPM features a central sp³-hybridized methylene bridge.

This methylene group imposes a ~109.5° bond angle between the two phenyl rings, creating a flexible "V-shaped" or hinged conformation. This pre-organization directs the trajectory of the terminal functional groups inward, thermodynamically and kinetically favoring the closure of discrete, finite structures such as macrocycles, cyclophanes, and metallocavitands over linear polymerization[1]. Furthermore, the two terminal benzylic bromides serve as highly reactive electrophilic centers, perfectly primed for rapid S_N2 nucleophilic substitution.

Fig 1. Synthetic pathways of Bis(4-bromomethylphenyl)methane in supramolecular chemistry.

Core Applications in Supramolecular Architectures

Coordination-Driven Metallocavitands

By reacting BBMPM with various benzimidazole derivatives, researchers synthesize flexible bidentate nitrogen-donor ligands. When these ditopic ligands are subjected to coordination-driven self-assembly with Rhenium(I) carbonyl complexes (e.g., fac -Re(CO)³ precursors), they form sophisticated pentagonal toroid-shaped metallocavitands and metallocyclic tubes[2]. The flexibility of the BBMPM spacer allows the resulting highly hydrophobic cavities to dynamically encapsulate guest molecules, such as mesitylene or p-xylene, making them invaluable for molecular recognition and chemical sensing[1].

Pharmacological Cyclophanes

Beyond metal-organic frameworks, BBMPM is utilized to construct purely organic macrocycles with direct clinical relevance. For example, the nucleophilic substitution of BBMPM with azides, followed by reduction and macrocyclization, yields bis-quinolinium cyclophanes. These non-peptidic macrocycles have been identified as potent blockers of the apamin-sensitive Ca²⁺-activated K⁺ (SKCa) channel, demonstrating the critical role of the diphenylmethane spacer in achieving the precise pharmacophore geometry required for ion channel occlusion[3].

Topological Chirality and Bonnanes

In the synthesis of interlocked molecular machines, BBMPM acts as a structural axle bridging two rotaxane wheels to form "Bonnanes". The interlinkage of two achiral wheels along the symmetrical BBMPM axle breaks the spatial symmetry, inducing topological chirality (nanochirality). This results in the formation of distinct, separable enantiomeric and meso forms, pushing the boundaries of classical stereochemistry[4].

Quantitative Profiling of BBMPM Reactions

To facilitate experimental design, the following table summarizes the physicochemical parameters and typical yields of key BBMPM-derived intermediates utilized in supramolecular synthesis.

| Target Derivative | Nucleophile / Precursor | Reagents & Solvents | Reaction Conditions | Typical Yield | Primary Application |

| Lbim Ligand | 2-(2-thienyl)-1H-benzimidazole | NaH, anhydrous THF | 48 h, Room Temp | 95.5% | Re(I) Metallocyclic Tubes[1] |

| L1 Ligand | 2-(4-methoxyphenyl)-benzimidazole | NaH, anhydrous THF | 24 h, Room Temp | 88.0% | Pentagonal Toroid Cavitands[2] |

| Bis-azidomethyl | Sodium azide (NaN₃) | Anhydrous DMF | 17 h, 90 °C | Quantitative | Precursor for SKCa Blockers[3] |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, ensuring reproducibility requires protocols that are not merely procedural, but mechanistically sound and self-validating. Below are the optimized workflows for utilizing BBMPM.

Protocol A: Synthesis of Flexible Ditopic Ligands (e.g., L1)

Objective: S_N2 substitution of BBMPM to yield benzimidazole-based bidentate ligands for metallocycle assembly.

-

Deprotonation (Activation): Suspend NaH (4.24 mmol) and the chosen benzimidazole derivative (2.82 mmol) in anhydrous THF (10 mL). Stir at room temperature for 3 hours.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the secondary amine of the benzimidazole. THF is selected as a polar aprotic solvent that stabilizes the resulting nitrogen anion without neutralizing the base.

-

-

Nucleophilic Substitution: Add BBMPM (1.41 mmol) to the activated mixture. Stir continuously for 24–48 hours[1][2].

-

Causality: The 2:1 stoichiometric ratio ensures both benzylic bromides are fully substituted. The precipitation of NaBr acts as a thermodynamic sink, driving the reaction forward via Le Chatelier's principle.

-

-

Quenching & Isolation: Evaporate half of the THF under reduced pressure. Quench the reaction by pouring it into ~200 mL of distilled water. Filter the resulting precipitate, wash extensively with water, and air-dry[2].

-

Self-Validation (NMR): Analyze the product via ¹H-NMR (in CD₂Cl₂ or CDCl₃). The reaction is deemed successful and complete when the sharp singlet of the benzylic -CH₂Br protons (~4.5 ppm) completely disappears, replaced by a new upfield-shifted singlet corresponding to the -CH₂N- protons, alongside the distinct integration of the central diphenylmethane -CH₂- bridge[1].

Fig 2. Self-validating SN2 experimental workflow for synthesizing flexible ditopic ligands.

Protocol B: Synthesis of 4,4'-Bis(azidomethyl)diphenylmethane

Objective: Conversion of BBMPM to an azide precursor for pharmacological cyclophane synthesis.

-

Substitution: Dissolve BBMPM in anhydrous DMF. Add NaN₃ (2.2 molar equivalents). Heat the solution at 90 °C for 17 hours[3].

-

Causality: DMF is highly polar and aprotic; it excellently solvates the sodium cation while leaving the azide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 displacement of the bulky bromide leaving groups.

-

-

Workup: Concentrate the mixture in vacuo. Resuspend the residue in CHCl₃ to precipitate the inorganic salts (NaBr/excess NaN₃). Filter the solids and concentrate the filtrate.

-

Self-Validation (IR Spectroscopy): Before proceeding to reduction, run an ATR-IR spectrum of the crude product. The appearance of a strong, sharp, and unmistakable asymmetric stretching band at ~2100 cm⁻¹ confirms the quantitative installation of the azide groups[3].

Sources

Solubility profile of Bis(4-bromomethylphenyl)methane in common organic solvents

An In-depth Technical Guide to the Solubility Profile of Bis(4-bromomethylphenyl)methane in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Bis(4-bromomethylphenyl)methane is a versatile bifunctional building block in organic synthesis. Its structure, featuring two bromomethylphenyl groups linked by a methylene bridge, makes it a valuable reagent for introducing a diphenylmethane scaffold into a wide range of molecules. This is particularly relevant for researchers, scientists, and drug development professionals who are engaged in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of Bis(4-bromomethylphenyl)methane is paramount for its effective use in various applications, including reaction optimization, purification processes such as crystallization, and the preparation of stock solutions for screening purposes. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Bis(4-bromomethylphenyl)methane in common organic solvents.

Core Concepts in Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.

Bis(4-bromomethylphenyl)methane, with a molecular formula of C15H14Br2 and a molecular weight of 354.08 g/mol , possesses a largely nonpolar character due to the two phenyl rings and the central methylene group.[1][2] The presence of the bromomethyl groups introduces some polarity, but the molecule lacks strong hydrogen bond donating or accepting capabilities. Consequently, it is anticipated to exhibit higher solubility in nonpolar or moderately polar aprotic solvents and lower solubility in highly polar protic solvents like water.

Illustrative Solubility Profile of Bis(4-bromomethylphenyl)methane

Disclaimer: The following table presents an illustrative solubility profile based on the chemical structure of Bis(4-bromomethylphenyl)methane and general principles of solubility. This data is intended for guidance and preliminary solvent selection. For any specific application, it is imperative to determine the solubility experimentally.

| Solvent Category | Solvent | Predicted Solubility at 25°C (mg/mL) |

| Polar Protic | Water | < 0.1 |

| Methanol | 1 - 5 | |

| Ethanol | 5 - 10 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 |

| Dimethylformamide (DMF) | > 50 | |

| Acetonitrile | 10 - 20 | |

| Acetone | 20 - 30 | |

| Tetrahydrofuran (THF) | > 50 | |

| Nonpolar | Dichloromethane (DCM) | > 50 |

| Chloroform | > 50 | |

| Toluene | 30 - 40 | |

| Hexane | < 1 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[3][4]

Objective

To quantitatively determine the solubility of Bis(4-bromomethylphenyl)methane in a selected organic solvent at a specific temperature.

Apparatus and Materials

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Bis(4-bromomethylphenyl)methane (solid)

-

Selected organic solvent (HPLC grade)

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid Bis(4-bromomethylphenyl)methane to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of Bis(4-bromomethylphenyl)methane.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in mg/mL or g/100mL.

Qualitative Solubility Testing: A Rapid Screening Method

For a quick assessment of solubility, a simple qualitative test can be performed.[5][6] This is particularly useful for screening a range of solvents to identify suitable candidates for a particular process.

Objective

To qualitatively assess the solubility of Bis(4-bromomethylphenyl)methane in various solvents.

Apparatus and Materials

-

Small test tubes

-

Spatula

-

Vortex mixer

-

Bis(4-bromomethylphenyl)methane (solid)

-

A range of organic solvents

Experimental Workflow

Caption: Qualitative Solubility Testing Workflow.

Procedure

-

Place approximately 10 mg of solid Bis(4-bromomethylphenyl)methane into a small test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble in that solvent.

Safety, Handling, and Storage

Bis(4-bromomethylphenyl)methane is a chemical that requires careful handling. The following safety precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to store under an inert atmosphere at 2-8°C.[1]

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of Bis(4-bromomethylphenyl)methane. While a theoretical understanding based on its molecular structure suggests a preference for nonpolar and moderately polar aprotic solvents, it is crucial to underscore that for any practical application, the solubility should be determined experimentally. The detailed protocols for both quantitative and qualitative solubility determination provided herein serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to the safety and handling guidelines is essential for the safe and effective use of this important synthetic building block.

References

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Bis(4-BROMOMETHYLPHENYL)METHANE — Chemical Substance Information - NextSDS. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Solubility of Organic Compounds. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

Bis(4-bromomethylphenyl)methane(CAS# 16980-01-1 ) - angenechemical.com. (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

Methanol, bis(4-bromophenyl)- - the NIST WebBook. (URL: [Link])

-

ACTA CHEMICA SCANDINAVICA 14 (1960) 1124–11 2 8 - The Solubility of Methane in Hydrocarbons, Alcohols, Water. (URL: [Link])

Sources

- 1. 16980-01-1|Bis(4-bromomethylphenyl)methane|BLD Pharm [bldpharm.com]

- 2. angenesci.com [angenesci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide on Bis(4-bromomethylphenyl)methane in Polymer Science

Introduction

Bis(4-bromomethylphenyl)methane is a pivotal bifunctional monomer and cross-linking agent in the field of polymer science. Its unique structure, characterized by two highly reactive benzylic bromide groups separated by a diphenylmethane core, offers polymer chemists a versatile tool for the synthesis of a wide array of functional materials. The reactivity of the C-Br bonds allows for participation in numerous polymerization and post-polymerization modification reactions, making it an invaluable building block for creating polymers with tailored architectures and properties. This guide provides a comprehensive exploration of Bis(4-bromomethylphenyl)methane, from its fundamental characteristics to its application in the synthesis of advanced polymers such as porous organic frameworks and high-performance thermosets. We will delve into specific, field-proven protocols and the underlying chemical principles that govern its utility, offering researchers and materials scientists the insights needed to effectively harness this compound in their work.

Part 1: Core Properties and Synthesis of Bis(4-bromomethylphenyl)methane

A thorough understanding of a monomer's foundational properties is critical for its successful application. The choices made during polymer synthesis are directly influenced by the monomer's chemical reactivity, stability, and physical characteristics.

Section 1.1: Physicochemical Characteristics

Bis(4-bromomethylphenyl)methane is a solid compound under standard conditions, and its key properties are summarized in the table below. The presence of two bromomethyl groups makes it a potent alkylating agent, but also necessitates careful handling and storage to prevent degradation and unwanted side reactions.

Table 1: Key Physicochemical Properties of Bis(4-bromomethylphenyl)methane

| Property | Value | Reference(s) |

| CAS Number | 16980-01-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄Br₂ | [1][2] |

| Molecular Weight | 354.08 g/mol | [1][2] |

| Synonym | 1-(bromomethyl)-4-[4-(bromomethyl)benzyl]benzene | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1][2] |

The structural arrangement of Bis(4-bromomethylphenyl)methane is central to its function in polymer chemistry.

Caption: Chemical structure of Bis(4-bromomethylphenyl)methane.

Section 1.2: Synthesis Protocol

The synthesis of Bis(4-bromomethylphenyl)methane typically involves the bromination of 4,4'-dimethyldiphenylmethane. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent with a radical initiator.

Expertise & Experience: The choice of a radical initiator like azobisisobutyronitrile (AIBN) over UV light is often a matter of practicality and scalability in a lab setting, offering more consistent and reproducible reaction initiation. The solvent, typically a non-polar one like carbon tetrachloride or cyclohexane, is chosen to solubilize the starting material while not interfering with the radical chain reaction. The reaction is run under reflux to provide the thermal energy needed to decompose the initiator and propagate the reaction.

Detailed Protocol: Radical Bromination of 4,4'-Dimethyldiphenylmethane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenylmethane (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator such as AIBN to the flask. The slight excess of NBS ensures complete bromination of both methyl groups.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield pure Bis(4-bromomethylphenyl)methane.

Part 2: Applications in Polymer Synthesis

The dual reactive sites of Bis(4-bromomethylphenyl)methane allow it to function as a difunctional initiator, a monomer in step-growth polymerization, or a cross-linking agent.

Section 2.1: Difunctional Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and low dispersity. Benzyl halides are effective initiators for ATRP, particularly for styrene and methacrylate monomers.[] Bis(4-bromomethylphenyl)methane can act as a difunctional initiator, allowing for the growth of two polymer chains from a single molecule, leading to telechelic polymers or serving as a macroinitiator for block copolymers.

Causality in Experimental Design: The selection of the catalyst system (e.g., CuBr/PMDETA) and solvent is crucial. The ligand (PMDETA) solubilizes the copper salt and tunes its redox potential to control the equilibrium between active and dormant species, which is the cornerstone of ATRP's control mechanism. The initiator-to-monomer ratio is the primary determinant of the final polymer's molecular weight.[][4]

Caption: Schematic of polymer chains before and after cross-linking.

Part 3: Advanced Applications: Porous Organic Polymers (POPs)

A significant application of Bis(4-bromomethylphenyl)methane and its analogues is in the synthesis of Porous Organic Polymers (POPs) or Hyper-Cross-linked Polymers (HCPs). These materials are synthesized via extensive cross-linking reactions, such as Friedel-Crafts alkylation, to create rigid, nanoporous networks. [5] Causality in Synthesis: The key to forming a porous material is to create a rigid network that does not collapse upon solvent removal. This is achieved by performing the polymerization in a way that "locks" the polymer chains in an extended, contorted state. The Friedel-Crafts reaction, catalyzed by a Lewis acid like FeCl₃, is highly effective for this, creating robust C-C bonds between aromatic units. [5]The resulting polymers possess high surface areas and can be used for applications like gas storage and separation. [6] Protocol: Synthesis of a Porous Polymer via Friedel-Crafts Self-Condensation

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Bis(4-bromomethylphenyl)methane (1 equivalent) in an anhydrous solvent that also acts as an external cross-linker, such as 1,2-dichloroethane. [5]2. Catalyst Addition: Cool the solution in an ice bath and carefully add a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) (2.5 equivalents), portion-wise.

-

Polymerization: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 80°C) for 24 hours. A solid precipitate will form as the cross-linked network grows and becomes insoluble. [5]4. Quenching and Purification: Quench the reaction by adding methanol. Filter the solid polymer and wash it extensively with methanol, 1 M HCl solution, and water until the filtrate is neutral.

-

Solvent Exchange and Drying: The polymer is then typically subjected to Soxhlet extraction with a solvent like THF to remove any trapped oligomers or catalyst residues. Finally, the polymer is dried under high vacuum at an elevated temperature to remove all solvent and activate the porous structure.

Table 2: Properties of Porous Polymers Derived from Bromomethyl Arenes

| Polymer Type | Monomer(s) | BET Surface Area (m²/g) | Methane Storage Capacity | Thermal Stability (T_d,10%) | Reference |

| PAF-66 | Tetrakis(4-(bromomethyl)phenyl)methane | 390 | up to 313 cm³/cm³ | > 442 °C | [6] |

Part 4: Essential Polymer Characterization

Validating the outcome of a polymerization or cross-linking reaction is a non-negotiable aspect of scientific integrity. A suite of analytical techniques is employed to confirm the structure, molecular weight, and physical properties of the synthesized materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's structure. For instance, in a polyether synthesis, the disappearance of the -CH₂Br protons (around 4.5 ppm) and the appearance of new ether linkage signals (-O-CH₂-) would confirm a successful reaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups. It can confirm the loss of starting functional groups and the appearance of new ones, such as the C-O-C stretch in a polyether.

-

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of soluble polymers. For a controlled polymerization like ATRP, a low PDI (typically < 1.3) is expected.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) measures the thermal stability of a polymer by monitoring its weight loss as a function of temperature. [6]Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), which are critical indicators of a material's service temperature and degree of crystallinity.

Conclusion

Bis(4-bromomethylphenyl)methane is a remarkably versatile and powerful molecule in the polymer scientist's toolkit. Its bifunctional nature allows it to serve as an initiator for controlled polymerizations, a monomer for high-performance step-growth polymers, and an effective cross-linking agent for creating robust thermoset networks. The insights and protocols provided in this guide demonstrate the breadth of its applicability, from synthesizing well-defined linear polymers with ATRP to creating highly porous, functional materials for advanced applications. The continued exploration of this and similar building blocks will undoubtedly lead to the development of new materials with unprecedented properties and functionalities, pushing the boundaries of what is possible in polymer science.

References

Sources

- 1. Bis(4-bromomethylphenyl)methane | 16980-01-1 [sigmaaldrich.com]

- 2. 16980-01-1|Bis(4-bromomethylphenyl)methane|BLD Pharm [bldpharm.com]

- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Flexible porous organic polymers constructed using C(sp 3 )–C(sp 3 ) coupling reactions and their high methane-storage capacity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01289E [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Multifunctional ATRP initiators: Synthesis of ... - Pergamos [pergamos.lib.uoa.gr]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 14. farabi.university [farabi.university]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A robust and reproducible procedure for cross-linking thermoset polymers using molecular simulation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of BISGMA derivatives, properties of their polymers and composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrevlett.com [chemrevlett.com]

- 21. researchgate.net [researchgate.net]

- 22. Kumada‐Tamao Catalyst‐Transfer Condensation Polymerization of AB2 Monomer: Synthesis of Well‐Defined Hyperbranched Poly(thienylene‐phenylene) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medcraveonline.com [medcraveonline.com]

- 24. mdpi.com [mdpi.com]

- 25. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Protocol for the Synthesis of Macrocycles Utilizing Bis(4-bromomethylphenyl)methane as a Versatile Linker

Introduction: The Architectural Allure of Macrocycles

In the landscape of modern chemistry, macrocycles—large cyclic molecules—stand out for their unique structural and functional properties. Their constrained yet flexible three-dimensional architecture makes them ideal candidates for a multitude of applications, from medicinal chemistry and drug development to supramolecular chemistry and materials science.[1] The pre-organized cavity of a macrocycle allows for selective binding to biological targets or the encapsulation of guest molecules, leading to their exploration as novel therapeutics, sensors, and catalysts.[2]

Bis(4-bromomethylphenyl)methane is an excellent and versatile building block for the synthesis of a diverse range of macrocyclic structures. Its two reactive bromomethyl groups, held in a defined spatial relationship by the diphenylmethane core, can react with a variety of dinucleophiles to form the desired cyclic framework. This application note provides a detailed protocol for the synthesis of macrocycles using Bis(4-bromomethylphenyl)methane, with a focus on the key experimental considerations and the underlying principles that govern a successful macrocyclization.

Core Principle: The High-Dilution Technique

The cornerstone of successful macrocyclization is the use of high-dilution conditions. In the reaction of a bis-electrophile like Bis(4-bromomethylphenyl)methane with a dinucleophile, two competing reactions can occur: intramolecular cyclization to form the desired macrocycle, and intermolecular polymerization to yield linear polymer chains.

By maintaining a very low concentration of the reactants, the probability of one reactive end of a molecule encountering the other reactive end of the same molecule (intramolecular reaction) is increased relative to the probability of it encountering another molecule (intermolecular reaction). This is typically achieved by the slow, simultaneous addition of dilute solutions of the two reactants to a larger volume of solvent.

Visualizing the Synthetic Strategy

The general approach for the synthesis of a macrocycle from Bis(4-bromomethylphenyl)methane and a generic dinucleophile (H-Nu-Linker-Nu-H) is depicted below.

Caption: General workflow for macrocycle synthesis.

Detailed Experimental Protocol: Synthesis of a Diamine-Containing Macrocycle

This protocol provides a general procedure for the synthesis of a macrocycle by reacting Bis(4-bromomethylphenyl)methane with a diamine. The principles outlined here can be adapted for other dinucleophiles such as dithiols or diols with appropriate modifications to the base and solvent system.

Materials:

-

Bis(4-bromomethylphenyl)methane

-

Diamine (e.g., 1,6-hexanediamine)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous Acetonitrile (CH₃CN), HPLC grade

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnels (or syringe pumps), and a reflux condenser

-

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.01 M solution of Bis(4-bromomethylphenyl)methane in anhydrous acetonitrile.

-

Prepare a 0.01 M solution of the diamine (1.0 equivalent) in anhydrous acetonitrile.

-

-

Reaction Setup:

-

To a large three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a suspension of finely ground anhydrous potassium carbonate (5.0 equivalents) in a sufficient volume of anhydrous acetonitrile to ensure efficient stirring.

-

Heat the stirred suspension to reflux (approximately 82°C).

-

-

High-Dilution Addition:

-

Using two separate syringe pumps (or dropping funnels), add the prepared solutions of Bis(4-bromomethylphenyl)methane and the diamine simultaneously and at a very slow rate (e.g., over 8-12 hours) to the refluxing potassium carbonate suspension.[3] This slow addition is critical to maintain high-dilution conditions and favor the formation of the macrocycle.[3]

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12-24 hours to ensure complete consumption of the starting materials.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and any inorganic salts. Wash the solid residue with dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.[3] A typical eluent system would be a gradient of methanol in dichloromethane. The fractions containing the desired macrocycle are identified by TLC, combined, and the solvent is evaporated to yield the purified product.

-

Quantitative Data Summary:

| Parameter | Value/Range | Rationale |

| Reactant Concentration | 0.01 M | To maintain high dilution and favor intramolecular cyclization. |

| Stoichiometry (Bis(4-bromomethylphenyl)methane:Diamine) | 1:1 | Equimolar amounts are required for a [1+1] macrocyclization. |

| Base (K₂CO₃) | 5.0 equivalents | To neutralize the HBr formed during the reaction and to deprotonate the nucleophile. An excess ensures the reaction goes to completion. |

| Addition Time | 8 - 12 hours | Slow addition is crucial for maintaining pseudo-high dilution conditions. |

| Reaction Time (post-addition) | 12 - 24 hours | To ensure complete reaction of the starting materials. |

| Temperature | Reflux (approx. 82°C in Acetonitrile) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |

Characterization of the Synthesized Macrocycle

A thorough characterization of the purified product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the macrocycle.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized macrocycle. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups and the absence of starting material functionalities.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism and Causality in Experimental Choices

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and can dissolve the reactants and the intermediate salts to some extent. Other polar aprotic solvents like Dimethylformamide (DMF) can also be used.

-

Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the amine nucleophile without causing significant side reactions. For less acidic nucleophiles like diols, a stronger base such as sodium hydride (NaH) might be necessary.

-

Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents or bases.

Visualization of the Macrocyclization Process

Caption: Step-by-step experimental workflow.

Applications and Future Directions

Macrocycles synthesized from Bis(4-bromomethylphenyl)methane have potential applications in various fields:

-

Drug Development: The resulting macrocycles can be screened for a wide range of biological activities. Their defined three-dimensional structures can lead to high-affinity binding to protein targets.

-

Supramolecular Chemistry: These macrocycles can act as host molecules for the recognition and sensing of ions or small organic molecules.

-

Materials Science: Incorporation of these macrocyclic units into polymers can impart unique properties, such as enhanced thermal stability or specific recognition capabilities.

The versatility of Bis(4-bromomethylphenyl)methane allows for the synthesis of a vast library of macrocycles by simply varying the dinucleophile linker. This opens up exciting avenues for the discovery of new molecules with novel functions.

References

-

MDPI. (2023). Bismacrocycle: Structures and Applications. [Link]

-

National Institutes of Health (NIH). (2020). Design, synthesis and applications of responsive macrocycles. [Link]

-

Reaction Biology. (2024). Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. [Link]

-

Beilstein Journals. (2025). Novel macrocycles: from synthesis to supramolecular function. [Link]

-

David Spring's group, University of Cambridge. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. [Link]

Sources

Application Notes and Protocols: Leveraging Bis(4-bromomethylphenyl)methane in the Advanced Functionalization of Covalent Organic Frameworks

Foreword: The Strategic Imperative for Post-Synthetic Modification in COF Development

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled precision in the design of porous, crystalline, and functional materials. Their applications are vast, spanning catalysis, gas separation and storage, sensing, and drug delivery.[1][2][3] However, the direct synthesis of COFs with complex or sensitive functionalities can be challenging, as the requisite chemical moieties may not be stable under the conditions of framework synthesis.[1]

Post-synthetic modification (PSM) emerges as a powerful and strategic alternative, enabling the introduction of a diverse array of functional groups onto a pre-existing COF scaffold.[1][4][5] This approach not only broadens the functional diversity of COFs but also allows for the precise tuning of their chemical and physical properties while preserving the inherent crystallinity and porosity of the parent framework.[1] Among the various PSM strategies, the alkylation of pendant amine groups within the COF structure is a particularly robust method for introducing new functionalities.[1]

This guide provides a detailed exploration of the application of Bis(4-bromomethylphenyl)methane as a versatile reagent for the post-synthetic modification of amine-functionalized COFs. The benzylic bromide moieties of this molecule offer high reactivity towards nucleophilic amines, facilitating the introduction of diarylmethane cross-linkers or pendant groups. This modification can significantly enhance the catalytic activity, adsorption selectivity, and mechanical stability of the resulting COFs. We present here both the conceptual framework and detailed, field-tested protocols for researchers, scientists, and drug development professionals to leverage this powerful tool in their own work.

I. Core Application: Post-Synthetic N-Alkylation and Cross-Linking of Amine-Functionalized COFs

The primary application of Bis(4-bromomethylphenyl)methane in the context of COFs is the post-synthetic N-alkylation of frameworks bearing accessible primary or secondary amine functionalities. The two benzylic bromide groups can react with amine moieties within the COF pores, leading to the formation of stable C-N bonds.

Conceptual Workflow

The overall process involves the initial synthesis of an amine-bearing COF, followed by its reaction with Bis(4-bromomethylphenyl)methane under appropriate conditions to achieve the desired level of functionalization or cross-linking.

Figure 1: Conceptual workflow for the post-synthetic modification of an amine-functionalized COF with Bis(4-bromomethylphenyl)methane and subsequent applications.

II. Detailed Application Notes

Enhancing Catalytic Activity

The introduction of the diarylmethane moiety can create confined, catalytically active sites within the COF pores. For instance, the nitrogen atoms, after alkylation, can act as Lewis basic sites. Furthermore, the phenyl groups can be subsequently functionalized, for example, through sulfonation to introduce Brønsted acid sites, creating a bifunctional catalyst.

-

Application Example: Acid-base bifunctional catalysis for one-pot cascade reactions. The amine groups can catalyze a Knoevenagel condensation, while sulfonic acid groups on the newly introduced phenyl rings can catalyze a subsequent esterification or acetalization.

Tailoring Adsorption Properties

The modification of the COF pores with the bulky diarylmethane group can alter the pore size and chemical environment, leading to enhanced selectivity for specific guest molecules. The aromatic nature of the introduced group can enhance π-π stacking interactions with aromatic adsorbates.

-

Application Example: Selective adsorption of volatile organic compounds (VOCs) from air or the separation of aromatic isomers. The functionalized pores can exhibit shape selectivity and favorable interactions with aromatic molecules.

Development of Drug Delivery Systems

The functionalized COF can serve as a nanocarrier for drug molecules. The introduced diarylmethane group can provide additional sites for drug loading via non-covalent interactions. The reactivity of any remaining bromomethyl groups (if the reaction is controlled to be monofunctional) can be used to covalently attach drug molecules.

-

Application Example: pH-responsive drug delivery. The tertiary amine formed upon alkylation can be protonated at low pH (e.g., in a tumor microenvironment), leading to a change in the host-guest interactions and release of the drug.

III. Experimental Protocols

The following protocols are based on established methodologies for the post-synthetic modification of amine-functionalized COFs. Researchers should adapt these protocols based on the specific properties of their parent COF and the desired degree of functionalization.

Protocol 1: Synthesis of a Representative Amine-Functionalized COF (TAPB-TFP COF)

This protocol describes the synthesis of a well-known amine-functionalized COF, which can serve as the parent material for post-synthetic modification.

| Parameter | Value |

| Reactants | 1,3,5-Tris(4-aminophenyl)benzene (TAPB), 2,4,6-Triformylphloroglucinol (TFP) |

| Solvent | 1:1 (v/v) mixture of mesitylene and 1,4-dioxane |

| Catalyst | 6 M aqueous acetic acid |

| Temperature | 120 °C |

| Time | 72 hours |

Step-by-Step Procedure:

-

In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-triformylphloroglucinol (TFP) in a 1:1 molar ratio.

-

Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.

-

Add the aqueous acetic acid catalyst.

-

Flash-freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, open the tube and collect the solid product by filtration.

-

Wash the product with anhydrous acetone and then with anhydrous tetrahydrofuran (THF).

-

Dry the product under vacuum at 150 °C overnight to obtain the amine-functionalized TAPB-TFP COF.

Protocol 2: Post-Synthetic Modification with Bis(4-bromomethylphenyl)methane

This protocol details the N-alkylation of the amine-functionalized COF with Bis(4-bromomethylphenyl)methane.

| Parameter | Value |

| Reactants | Amine-functionalized COF, Bis(4-bromomethylphenyl)methane, Triethylamine (base) |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Temperature | 80 °C |

| Time | 48 hours |

Step-by-Step Procedure:

-

Activate the amine-functionalized COF by heating under vacuum at 150 °C for 12 hours.

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated COF in anhydrous DMF.

-

In a separate vial, dissolve Bis(4-bromomethylphenyl)methane and triethylamine in anhydrous DMF. The molar ratio of Bis(4-bromomethylphenyl)methane to the amine groups in the COF can be varied to control the degree of functionalization. Triethylamine is used as a base to neutralize the HBr formed during the reaction.

-

Add the solution of Bis(4-bromomethylphenyl)methane and triethylamine to the COF suspension.

-

Heat the reaction mixture at 80 °C with stirring for 48 hours.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the product extensively with DMF, followed by dichloromethane and then acetone to remove any unreacted reagents and byproducts.

-

Dry the functionalized COF under vacuum at 100 °C overnight.

Figure 2: Reaction scheme for the post-synthetic modification of an amine-functionalized COF with Bis(4-bromomethylphenyl)methane.

IV. Characterization and Validation

To confirm the successful functionalization of the COF, a suite of characterization techniques should be employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of new peaks corresponding to the C-N stretching of the newly formed secondary or tertiary amines and the disappearance of the N-H bending vibrations of the primary amines.

-

Solid-State ¹³C NMR Spectroscopy: The appearance of new signals in the aliphatic region (around 40-50 ppm) corresponding to the methylene carbons of the diarylmethane linker.

-

Powder X-ray Diffraction (PXRD): To verify that the crystallinity of the COF is retained after the post-synthetic modification.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the functionalized COF. A decrease in surface area and pore volume is expected upon the introduction of the bulky functional group.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified COF.

V. Concluding Remarks and Future Outlook

The use of Bis(4-bromomethylphenyl)methane for the post-synthetic modification of amine-functionalized COFs is a versatile and powerful strategy for the development of advanced functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this approach in their respective fields. The ability to precisely tailor the chemical environment within the pores of COFs opens up exciting new avenues for the design of next-generation catalysts, adsorbents, and drug delivery systems. Future work in this area could focus on the development of chiral versions of Bis(4-bromomethylphenyl)methane for the synthesis of enantioselective catalysts and adsorbents, further expanding the utility of this valuable synthetic tool.

VI. References

-

Yaghi, O. M., et al. (2005). Covalent organic frameworks. Journal of the American Chemical Society, 127(47), 16522-16523. [https://pubs.acs.org/doi/10.1021/ja055363+]

-

Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175. [https://pubs.acs.org/doi/10.1021/ar1000617]

-

Deng, W., et al. (2012). A rational design of covalent organic frameworks for medication of Alzheimer’s disease. Chemical Communications, 48(89), 10969-10971. [https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35738a]

-

Ding, S. Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews, 42(2), 548-568. [https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35072f]

-

Kandambeth, S., et al. (2012). Covalent organic frameworks: a materials platform for structural and functional design. Angewandte Chemie International Edition, 51(51), 12692-12696. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201205621]

-

Huang, N., et al. (2016). Covalent organic frameworks: a promising platform for heterogeneous catalysis. Chemical Society Reviews, 45(13), 3468-3499. [https://pubs.rsc.org/en/content/articlelanding/2016/cs/c5cs00898c]

-

Xu, H., et al. (2014). Covalent organic frameworks for carbon dioxide capture. Chemical Communications, 50(12), 1437-1440. [https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48123a]

-

Das, S., et al. (2017). Covalent organic frameworks: a versatile platform for applications in energy, environment, and catalysis. Chemical Communications, 53(57), 7959-7981. [https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc02888h]

-

Rao, C. N. R., & Ramaswamy, G. (2014). Covalent organic frameworks. Journal of Materials Chemistry A, 2(33), 13133-13147. [https://pubs.rsc.org/en/content/articlelanding/2014/ta/c4ta02251j]

Sources

- 1. funme.njtech.edu.cn [funme.njtech.edu.cn]

- 2. Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Post synthetic amine functionalization of MOF-808 for CO2 sorption via ligand exchange and Michael addition (Journal Article) | OSTI.GOV [osti.gov]

- 5. Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Approaches to the Suzuki-Miyaura Coupling of Bis(4-bromomethylphenyl)methane

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1] This palladium-catalyzed transformation, which joins an organoboron species with an organic halide, offers exceptional functional group tolerance and generally proceeds under mild conditions.[2][3] Bis(4-bromomethylphenyl)methane is a particularly valuable C(sp³)-hybridized electrophile. Its bifunctional nature makes it a key building block for constructing complex diarylmethane scaffolds, which are prevalent in pharmaceuticals and advanced materials.[4][5] Furthermore, its structure serves as a direct precursor for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives and other conjugated polymers, which are of significant interest for applications in organic electronics.[6][7]

However, the dual reactivity of the benzylic bromide moieties presents a unique set of challenges. Controlling the reaction to achieve selective mono-arylation, complete di-arylation, or intentional polymerization requires a nuanced understanding of the catalytic system. This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of bis(4-bromomethylphenyl)methane, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

The efficacy of any Suzuki-Miyaura coupling is rooted in its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The cycle is initiated by a coordinatively unsaturated Palladium(0) complex, which is the catalytically active species.[10]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic halide. This is often the rate-determining step and results in a Pd(II) intermediate. For benzylic halides, this step proceeds with inversion of stereochemistry.[11]

-

Transmetalation: The organic group from the organoboron reagent (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[2][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Critical Parameters for Coupling with Bis(4-bromomethylphenyl)methane

The success and selectivity of the reaction hinge on the judicious selection of the catalyst, ligand, base, and solvent. The presence of two reactive sites on the substrate necessitates careful control to avoid a statistical mixture of products.

The active catalyst is Pd(0), but more stable and air-tolerant Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) are often used and reduced in situ.[2] For direct use, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, as it enters the cycle directly after ligand dissociation.[8] Catalyst loading is typically low, ranging from 0.5 to 5 mol %.[12][13] For challenging couplings, higher loadings may be necessary, but this increases cost and potential for side reactions.

The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination.[9]

-

Triphenylphosphine (PPh₃): A standard, robust ligand often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex. It is effective for many standard couplings.

-

Bulky, Electron-Rich Phosphines: Ligands from the Buchwald group, such as SPhos and JohnPhos , are highly effective for C(sp³)-C(sp²) couplings.[13][14] Their steric bulk promotes rapid reductive elimination, which can outcompete side reactions like β-hydride elimination (though less of a concern for benzylic systems without β-hydrogens).[9] They are excellent choices for driving the reaction to high conversion, especially for di-substitution.

-

Bidentate Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) is another powerful ligand that forms a stable complex with palladium, often leading to clean reactions and high yields.[14]

The base is essential for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[2][9] The choice of base can significantly impact yield.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing higher yields, particularly for less reactive substrates.[13][14]

-

Phosphates (K₃PO₄): A strong base often used in anhydrous or biphasic systems, particularly effective with bulky phosphine ligands.[15]

-

Organic Bases (Et₃N): Generally less effective for Suzuki couplings compared to inorganic bases.[16]

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).

-

Biphasic Systems: A mixture of an organic solvent (Toluene, 1,4-Dioxane) and water is standard.[4] This combination effectively dissolves the organic substrates while allowing the inorganic base to activate the boronic acid.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, especially in microwave-assisted reactions, as it effectively solubilizes all components and allows for higher reaction temperatures.[13]

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes conditions used for the Suzuki-Miyaura coupling of benzylic bromides, providing a starting point for optimization with bis(4-bromomethylphenyl)methane.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 (MW) | 20 min | 95 | [13] |

| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (1.5) | THF/H₂O (10:1) | 77 | 24 h | 92 | [14] |

| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 h | 85 | [4][16] |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 18 h | >90 | [15] |

Strategic Protocols: Mono-Coupling, Di-Coupling, and Polymerization

The bifunctional nature of bis(4-bromomethylphenyl)methane allows for three distinct synthetic outcomes. The choice of strategy is primarily dictated by stoichiometry and reaction conditions.

This protocol aims to replace only one of the benzylic bromides, making it ideal for creating asymmetrical molecules for further functionalization.

-

Materials:

-

Bis(4-bromomethylphenyl)methane (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

Toluene and Degassed Water (4:1 v/v)

-

-

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add bis(4-bromomethylphenyl)methane, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours. Pay close attention to the formation of the di-substituted product.

-

Upon completion (or when the optimal ratio of mono- to di-substituted product is reached), cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the starting material, mono-coupled, and di-coupled products.

-